molecular formula C19H16ClFN2O2S B2462157 5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide CAS No. 946204-31-5

5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide

Cat. No. B2462157
CAS RN: 946204-31-5
M. Wt: 390.86
InChI Key: GMCWUMKHXPPARS-UHFFFAOYSA-N
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Description

“5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide” is a chemical compound with the molecular formula C15H13ClFNO2 . It has a molecular weight of 293.72 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 423.4±45.0 °C and a predicted density of 1.273±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activity

A study explored a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, highlighting their potential as anticonvulsant agents. These compounds, with essential functional groups for binding to benzodiazepine receptors, demonstrated considerable anticonvulsant activity in tests. One derivative induced significant sedative-hypnotic activity without impairing learning and memory, suggesting a role in neuropsychopharmacology (Faizi et al., 2017).

Antimicrobial Properties

Research on N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides revealed their antimicrobial efficacy against various bacteria and fungi. These thiazole derivatives have therapeutic potential for treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Cancer Research Applications

In the context of cancer research, benzimidazole derivatives bearing a 1,2,4-triazole structure, including compounds similar in structure to 5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide, were examined for their anti-cancer properties. Molecular docking studies indicated their potential as EGFR inhibitors, a key target in cancer therapy (Karayel, 2021).

Molecular Structure and Intermolecular Interactions

A study focused on N-3-hydroxyphenyl-4-methoxybenzamide, closely related to the compound of interest, explored its molecular structure using X-ray diffraction and DFT calculations. The research highlighted the influence of intermolecular interactions on the molecular geometry of such compounds (Karabulut et al., 2014).

Photo-Degradation Studies

Photo-degradation behavior of pharmaceutical compounds containing thiazole, like the compound , was studied to understand their stability under light exposure. This research is crucial in pharmaceutical development, ensuring the stability and efficacy of such compounds (Wu et al., 2007).

Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines, structurally similar to the compound , were investigated as corrosion inhibitors for carbon steel in acidic environments. This research opens avenues for using such compounds in industrial applications to prevent material degradation (Fouda et al., 2020).

properties

IUPAC Name

5-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c1-25-17-6-5-13(20)10-16(17)18(24)22-8-7-15-11-26-19(23-15)12-3-2-4-14(21)9-12/h2-6,9-11H,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCWUMKHXPPARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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